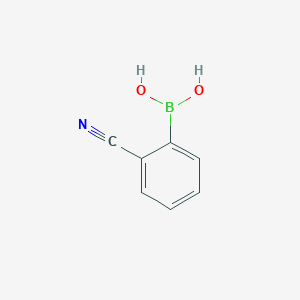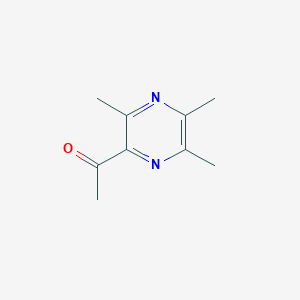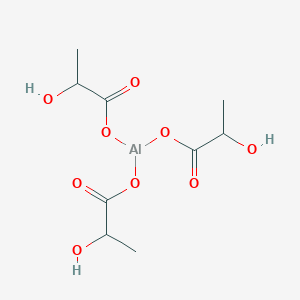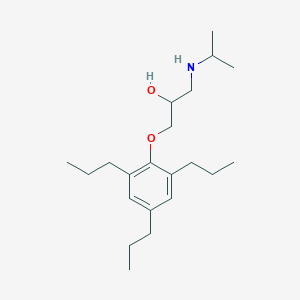![molecular formula C7H11ClO B044884 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 116342-07-5](/img/structure/B44884.png)
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane, also known as 2-Chloromethyl-7-methyloxepan, is a bicyclic organic compound with a molecular formula of C7H11ClO. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.1.0]heptane.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane is not well understood. However, it is believed that this compound may act as a nucleophile in certain chemical reactions due to the presence of the chlorine atom.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane. However, it is not believed to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its ability to undergo a range of chemical reactions. This makes it a useful building block for the synthesis of other organic compounds. However, one of the limitations of using this compound is its relatively low yield during the synthesis process.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane. One area of interest is in the development of new synthetic routes for this compound with higher yields. Another potential direction is in the application of this compound in the development of new materials with unique properties. Additionally, further research may be conducted to better understand the mechanism of action and potential applications of this compound in various fields.
Conclusion
In conclusion, 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound with potential applications in various fields. Its unique chemical properties make it a useful building block for the synthesis of other organic compounds, and it has been used in various scientific research studies. While there is limited information available regarding its biochemical and physiological effects, it is not believed to have any significant effects on human health. There are several potential future directions for research involving this compound, including the development of new synthetic routes and the application of this compound in the development of new materials.
Synthesemethoden
The synthesis of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-1-propanol with sodium hydroxide to form 3-chloropropene. The 3-chloropropene is then reacted with 2-methyl-1,3-butadiene in the presence of a palladium catalyst to form 2-chloromethyl-7-methyloxepan. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane has been used in various scientific research studies due to its unique chemical properties. One of the most notable applications of this compound is in the field of organic synthesis. It is commonly used as a building block for the synthesis of other organic compounds due to its ability to undergo a range of chemical reactions.
Eigenschaften
CAS-Nummer |
116342-07-5 |
|---|---|
Produktname |
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane |
Molekularformel |
C7H11ClO |
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
2-chloro-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11ClO/c1-7-5(8)3-2-4-6(7)9-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
IYAWDSVPSFDFGM-UHFFFAOYSA-N |
SMILES |
CC12C(O1)CCCC2Cl |
Kanonische SMILES |
CC12C(O1)CCCC2Cl |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 2-chloro-1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



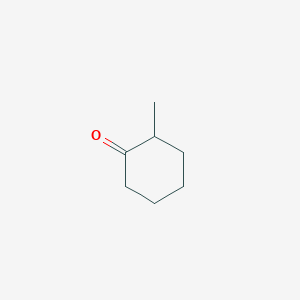
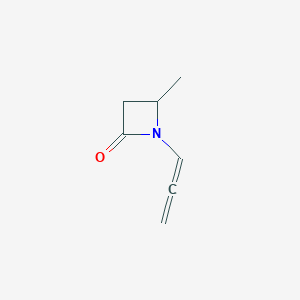
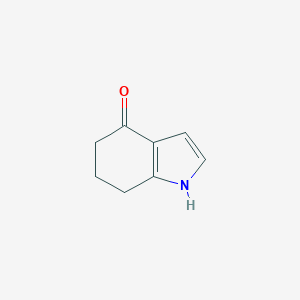
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
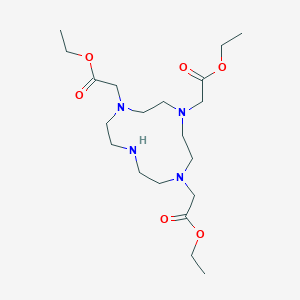

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)


